molecular formula C25H45N13O14S B1239892 Viomycin sulfate CAS No. 37883-00-4

Viomycin sulfate

Cat. No. B1239892
CAS RN: 37883-00-4
M. Wt: 783.8 g/mol
InChI Key: AQONYROJHRNYQQ-QMAPKBLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viomycin Sulfate is a sulfate salt form of viomycin, a tuberactinomycin antibiotic used to treat tuberculosis.

Scientific Research Applications

Antibacterial Mechanism

Viomycin sulfate, a tuberactinomycin antibiotic, is essential in treating multidrug-resistant tuberculosis. Holm et al. (2016) detailed its mechanism of action, revealing that viomycin inhibits bacterial protein synthesis by blocking elongation factor G (EF-G) catalyzed translocation of messenger RNA on the ribosome. This inhibition results in the ribosome stalling in a pretranslocation state, impeding bacterial growth (Holm, Borg, Ehrenberg & Sanyal, 2016).

Ribosomal Interaction

Stanley et al. (2010) and Johansen et al. (2006) explored how viomycin and capreomycin, another tuberactinomycin antibiotic, bind to the ribosome. They found that these antibiotics bind at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large subunit, stabilizing the tRNA in the A site and inhibiting translocation. This interaction is crucial for their antibacterial efficacy against Mycobacterium tuberculosis (Stanley, Blaha, Grodzicki, Strickler & Steitz, 2010); (Johansen, Maus, Plikaytis & Douthwaite, 2006).

Biosynthesis and Gene Cluster

Thomas, Chan, and Ozanick (2003) and Barkei, Kevany, Felnagle, and Thomas (2009) conducted studies on the biosynthesis of viomycin, detailing the sequencing and annotation of its biosynthetic gene cluster. Their work provides insights into the production and regulation of viomycin, paving the way for the development of new derivatives to combat resistance (Thomas, Chan & Ozanick, 2003); (Barkei, Kevany, Felnagle & Thomas, 2009).

Molecular Interactions and Drug Resistance

Research by Maus, Plikaytis, and Shinnick (2005) delved into the molecular basis of resistance to viomycin and related drugs. They identified mutations in the rRNA gene (rrs) and the tlyA gene, which are associated with resistance patterns, thereby aiding in the understanding of drug resistance mechanisms (Maus, Plikaytis & Shinnick, 2005).

properties

CAS RN

37883-00-4

Molecular Formula

C25H45N13O14S

Molecular Weight

783.8 g/mol

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1

InChI Key

AQONYROJHRNYQQ-QMAPKBLTSA-N

Isomeric SMILES

C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O

SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O

Canonical SMILES

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viomycin sulfate
Reactant of Route 2
Viomycin sulfate
Reactant of Route 3
Viomycin sulfate
Reactant of Route 4
Viomycin sulfate
Reactant of Route 5
Viomycin sulfate
Reactant of Route 6
Viomycin sulfate

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